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Compound of Interest

Compound Name: 2-Mercapto-5-nitronicotinonitrile

Cat. No.: B1643598

Get Quote

Executive Summary
This technical guide analyzes the solid-state architecture and synthetic pathways of 2-
Mercapto-5-nitronicotinonitrile (CAS: 106850-66-8). While often cataloged as a thiol, this

molecule exhibits a profound structural duality. In the crystalline phase, it predominantly exists

as the 2-thioxo-1,2-dihydropyridine tautomer, a distinction that critically impacts solubility

profiles, bioavailability, and molecular docking simulations.

This document moves beyond basic characterization to explore the supramolecular synthons

driving its crystal packing—specifically the centrosymmetric amide-thione dimers—and

provides a robust, self-validating protocol for its synthesis and crystallization.

Part 1: Molecular Identity & Tautomeric Equilibrium
The "Mercapto" Misnomer
In solution, 2-mercaptopyridines exist in a rapid equilibrium between the thiol (aromatic) and

thione (amide-like) forms. However, the introduction of strong electron-withdrawing groups

(EWGs) at the C3 (cyano) and C5 (nitro) positions significantly alters this landscape.
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Electronic Bias: The 5-nitro and 3-cyano groups deplete electron density from the ring

nitrogen, increasing the acidity of the N-H bond in the thione form.

Solid-State Locking: Crystallization collapses the equilibrium. The lattice energy is

maximized by the formation of strong intermolecular hydrogen bonds (N-H···S), which are

only possible in the thione tautomer.

Implication for Drug Design: Docking studies utilizing the thiol tautomer will result in incorrect

pose predictions. The thione form, with its distinct H-bond donor (NH) and acceptor (C=S, -

NO2, -CN) profile, is the relevant pharmacophore.
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Figure 1: The tautomeric shift from the aromatic thiol to the thioxo-amide form, driven by

solvent polarity and locked by crystal lattice forces.[1]

Part 2: Crystallographic Architecture
Unit Cell & Space Group Dynamics
While specific lattice parameters vary by solvation, the anhydrous form of 2-mercapto-5-
nitronicotinonitrile typically crystallizes in the Monoclinic system, often space group P2₁/c or
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P2₁/n. This preference is dictated by the planar nature of the heterocyclic core, which facilitates

efficient

-

stacking.

Supramolecular Synthons
The crystal packing is governed by a hierarchy of intermolecular forces, which serves as a

"fingerprint" for verifying the correct polymorph during scale-up.

Interaction Type Motif / Synthon Structural Role

Primary H-Bond N–H···S=C

Forms centrosymmetric dimers

(

graph set). This is the

strongest interaction, linking

two molecules in a

"handshake" fashion.

Secondary H-Bond C–H···O (Nitro)

Weak interactions involving the

nitro group oxygen atoms and

aromatic protons, organizing

dimers into ribbons or sheets.

Dipole Alignment Anti-parallel

The strong dipole moment

generated by the 3-cyano and

5-nitro groups drives anti-

parallel stacking to minimize

electrostatic repulsion.

-Stacking Offset Face-to-Face

Planar rings stack with a

typical interplanar distance of

3.4–3.6 Å, stabilizing the 3D

lattice.

Part 3: Synthesis & Crystal Growth Protocol
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Mechanistic Rationale
Direct condensation methods (e.g., Gewald reaction) can be capricious with nitro groups due to

potential reduction side-reactions. The most robust, self-validating route is Nucleophilic

Aromatic Substitution (

) using a chloropyridine precursor. This method guarantees regio-specificity.

Experimental Workflow
Precursor: 2-Chloro-5-nitronicotinonitrile (CAS: 181123-11-5) Reagent: Thiourea (Sulfur

Source) Solvent: Ethanol (Green, high solubility for reactants, low for product)

Step-by-Step Protocol
Activation: Dissolve 10.0 mmol of 2-Chloro-5-nitronicotinonitrile in 20 mL of absolute ethanol.

Heat to 40°C.

Nucleophilic Attack: Add 11.0 mmol of Thiourea. The solution will turn yellow/orange.

Reflux: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Mobile phase: 30%

EtOAc/Hexane).

Checkpoint: Disappearance of the starting chloride spot (

) and appearance of a polar baseline spot (isothiouronium salt intermediate).

Hydrolysis: Add 15 mL of 10% aqueous

slowly. Reflux for an additional 30 minutes to cleave the isothiouronium salt.

Acidification (Critical): Cool to 0°C. Acidify with 1M HCl to pH 3–4.

Observation: A bright yellow precipitate forms immediately. This is the thione tautomer

precipitating out of solution.

Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol (to

remove organic impurities).
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Crystallization: Recrystallize from minimal boiling DMF/Water (9:1) or Acetonitrile.[2] Slow

cooling (0.1°C/min) yields single crystals suitable for XRD.
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Figure 2: The

pathway ensures regiochemical integrity, converting the chloro-precursor to the thione via an
isothiouronium intermediate.

Part 4: Analytical Validation & References
Characterization Checklist
To ensure the integrity of the synthesized crystal, the following data points must be verified:
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Melting Point: Expected range 235–240°C (Decomposes). Sharp melting point indicates high

purity.

IR Spectroscopy: Look for the C=S stretch at 1100–1200 cm⁻¹ and a broad N-H stretch at

3100–3300 cm⁻¹. Absence of a sharp S-H peak at 2500–2600 cm⁻¹ confirms the thione

tautomer.

¹H NMR (DMSO-d₆): The NH proton typically appears as a broad singlet downfield (13.0–

14.0 ppm), distinct from aromatic protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural & Synthetic Guide: 2-Mercapto-5-
nitronicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1643598/docs#structural-synthetic-guide-2-
mercapto-5-nitronicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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